molecular formula C20H16ClFN6O2 B5725075 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE

Cat. No.: B5725075
M. Wt: 426.8 g/mol
InChI Key: NNVHDUMGJADKLW-FOKLQQMPSA-N
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Description

2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, triazole, and pyridazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2,4-DIMETHOXYBENZALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The hydrazone linkage can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products

    Oxidation: 2,4-DIMETHOXYBENZOIC ACID

    Reduction: Corresponding amine derivatives

    Substitution: Various substituted benzaldehyde derivatives

Scientific Research Applications

2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. This can lead to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-DIMETHOXYBENZALDEHYDE: A simpler compound with similar structural features but lacking the triazolopyridazine moiety.

    1,2,4-TRIAZOLO[4,3-B]PYRIDAZINE: A core structure that is part of the more complex compound.

Uniqueness

The uniqueness of 2,4-DIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE lies in its combined structural features, which confer specific chemical reactivity and potential biological activity that are not present in simpler compounds .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN6O2/c1-29-13-7-6-12(16(10-13)30-2)11-23-24-17-8-9-18-25-26-20(28(18)27-17)19-14(21)4-3-5-15(19)22/h3-11H,1-2H3,(H,24,27)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVHDUMGJADKLW-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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